molecular formula C₁₂H₁₇D₅AsN₃O₆S B1151451 Darinaparsin-d5

Darinaparsin-d5

Cat. No.: B1151451
M. Wt: 416.34
Attention: For research use only. Not for human or veterinary use.
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Description

Darinaparsin-d5 is a deuterated analog of Darinaparsin, a novel organic arsenical compound. It is intended for use as an internal standard in quantitative analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), aiding in accurate pharmacokinetic and metabolic studies of the parent drug in research settings. Darinaparsin (ZIO-101) is an investigational agent composed of dimethylated arsenic conjugated to glutathione . Its proposed anti-cancer mechanism is distinct from other agents and involves disrupting mitochondrial function, increasing the production of intracellular reactive oxygen species (ROS), and modulating signal transduction pathways, ultimately leading to cell cycle arrest and the induction of apoptosis in cancer cells . Preclinical studies suggest that Darinaparsin may be active in a broad spectrum of malignancies and can exhibit effects in cell lines resistant to other arsenicals like arsenic trioxide . Clinical trials have investigated Darinaparsin for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) . This product, this compound, is provided for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₁₂H₁₇D₅AsN₃O₆S

Molecular Weight

416.34

Synonyms

N-[S-(Dimethylarsino)-N-L-γ-glutamyl-L-cysteinyl]-glycine-d5;  Dimethylarsinic Glutathione-d5;  ZIO 101-d5;  Zinapar-d5;  L-γ-Glutamyl-S-(dimethylarsino)-L-cysteinyl-glycine-d5

Origin of Product

United States

Q & A

Basic: What experimental models are most suitable for studying Darinaparsin-d5’s mechanism of action?

Methodological Answer:
To evaluate this compound’s mechanism, begin with in vitro assays (e.g., cell viability assays using cancer cell lines like HepG2 or A549) to assess dose-dependent cytotoxicity . Follow with in vivo models (e.g., xenograft mice) to validate tumor suppression efficacy. Incorporate molecular profiling (RNA-seq, proteomics) to identify pathways affected, such as oxidative stress or apoptosis. For reproducibility, document cell culture conditions (e.g., media, passage numbers) and animal protocols (e.g., ethical approvals, sample sizes) per institutional guidelines .

Basic: How should researchers design dose-response studies for this compound to ensure statistical robustness?

Methodological Answer:
Use a logarithmic dosing range (e.g., 0.1–100 µM) to capture EC50 values. Include triplicate measurements per dose and negative/positive controls (e.g., untreated cells, cisplatin). Apply non-linear regression models (e.g., Hill equation) for curve fitting. Validate results with independent replicates (n ≥ 3) and report confidence intervals. For in vivo studies, adhere to the 3Rs (Replacement, Reduction, Refinement) and use power analysis to determine sample sizes .

Advanced: How can conflicting pharmacokinetic data for this compound across studies be resolved?

Methodological Answer:
Address contradictions by:

  • Meta-analysis : Compare studies for variables like administration routes (IV vs. oral), formulations, or analytical methods (HPLC vs. LC-MS) .
  • Standardization : Replicate experiments under identical conditions (e.g., plasma half-life in Sprague-Dawley rats).
  • Cross-validation : Use orthogonal techniques (e.g., mass spectrometry and fluorescence detection) to confirm bioavailability. Document batch-to-batch variability in drug purity, as impurities may alter pharmacokinetics .

Advanced: What strategies are recommended for identifying this compound resistance mechanisms in preclinical models?

Methodological Answer:

  • Long-term exposure assays : Treat cell lines with incremental this compound doses over 6–12 months to simulate resistance development.
  • CRISPR screens : Identify gene knockouts (e.g., ABC transporters, glutathione synthesis genes) that confer resistance.
  • Multi-omics integration : Correlate transcriptomic data with metabolomic shifts (e.g., redox balance) to pinpoint adaptive pathways. Validate findings using patient-derived organoids .

Basic: What biomarkers are most predictive of this compound efficacy in solid tumors?

Methodological Answer:
Prioritize biomarkers linked to oxidative stress (e.g., NRF2, SOD2) and apoptosis (e.g., cleaved caspase-3). Use immunohistochemistry (IHC) on tumor biopsies to quantify expression pre-/post-treatment. For dynamic monitoring, employ liquid biopsies (e.g., circulating tumor DNA) to track mutations in real time. Validate biomarkers via receiver operating characteristic (ROC) analysis to ensure specificity/sensitivity .

Advanced: How can researchers optimize combinatorial therapy designs involving this compound?

Methodological Answer:

  • Synergy screening : Test this compound with standard chemotherapies (e.g., cisplatin) or targeted agents (e.g., PARP inhibitors) using the Chou-Talalay method .
  • Sequencing studies : Determine if concurrent vs. staggered dosing improves efficacy (e.g., administer this compound before/after radiotherapy).
  • Mechanistic deconvolution : Use single-cell RNA-seq to identify subpopulations benefiting most from combinations. Publish negative results to avoid publication bias .

Basic: What are the best practices for validating this compound’s selectivity toward cancer cells vs. normal cells?

Methodological Answer:
Compare cytotoxicity in cancer cells (e.g., MCF-7) and non-malignant counterparts (e.g., MCF-10A) using dose-response curves and IC50 calculations. Assess mitochondrial membrane potential (JC-1 staining) and ROS levels (DCFDA assay) to quantify selective oxidative damage. Include primary human cells (e.g., hepatocytes) to evaluate organ-specific toxicity. Report selectivity indices (SI = IC50_normal / IC50_cancer) with standard deviations .

Advanced: How should researchers address discrepancies in this compound’s reported redox-modulating effects?

Methodological Answer:

  • Context-dependent analysis : Replicate experiments under varying oxygen tensions (normoxia vs. hypoxia) and nutrient conditions.
  • Redox proteomics : Identify post-translational modifications (e.g., cysteine oxidation) to map precise targets.
  • Inhibitor studies : Use antioxidants (e.g., NAC) or pro-oxidants (e.g., BSO) to dissect contribution of redox pathways. Publish raw datasets (e.g., proteomics) in repositories like PRIDE for transparency .

Basic: What in vitro assays are critical for evaluating this compound’s impact on cell cycle progression?

Methodological Answer:

  • Flow cytometry : Use PI/RNase staining to quantify cell cycle phases (G1, S, G2/M).
  • EdU incorporation : Measure DNA synthesis rates in S phase.
  • Western blotting : Assess cyclin/CDK expression (e.g., cyclin B1, CDK1). Normalize data to housekeeping genes (e.g., GAPDH) and include time-course experiments (0–72h) .

Advanced: What computational tools can predict this compound’s off-target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to screen against human protein databases (e.g., PDB, ChEMBL).
  • Machine learning : Train models on known arsenic-containing compounds to infer binding affinities.
  • Network pharmacology : Map predicted targets onto KEGG pathways to identify unintended effects (e.g., immune modulation). Validate computationally predicted targets with SPR (surface plasmon resonance) assays .

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